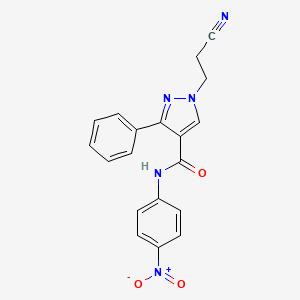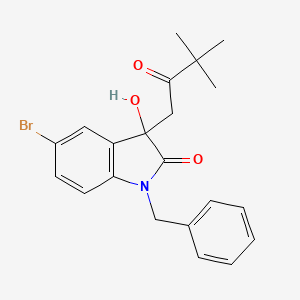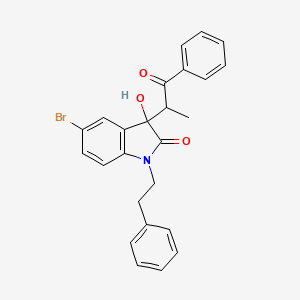![molecular formula C20H13NO3S2 B4169014 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one](/img/structure/B4169014.png)
3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one
Übersicht
Beschreibung
3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one, also known as PTA, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied in recent years due to its potential applications in various fields, including medicinal chemistry and material science.
Wirkmechanismus
The exact mechanism of action of 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one is not fully understood. However, it has been suggested that the thiazole and coumarin moieties of 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one play an important role in its biological activities. The thiazole moiety is believed to interact with the target biomolecules through hydrogen bonding and van der Waals interactions, while the coumarin moiety is thought to be involved in the modulation of the target enzyme activity.
Biochemical and Physiological Effects:
3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one can inhibit the growth of various bacterial and fungal strains, as well as cancer cell lines. 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a key role in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs and diagnostic tools. However, 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. In addition, 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one may interact with other biomolecules in complex biological systems, which can complicate its use in such settings.
Zukünftige Richtungen
There are many future directions for the research on 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one. One potential direction is the development of new 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one as a fluorescent probe for the detection of metal ions in living cells. In addition, 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one could be further explored as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Conclusion:
In conclusion, 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one is a synthetic compound with a range of potential applications in various fields. Its broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory activities, make it a promising candidate for the development of new drugs and diagnostic tools. Further research on 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to possess antimicrobial, antitumor, and anti-inflammatory activities. 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. In material science, 3-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}-2H-chromen-2-one has been used as a building block for the synthesis of novel polymers and metal-organic frameworks.
Eigenschaften
IUPAC Name |
3-[2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S2/c22-17(15-10-14-8-4-5-9-18(14)24-19(15)23)12-26-20-21-16(11-25-20)13-6-2-1-3-7-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUPTPJDIINSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[4-chloro-2-(difluoromethoxy)phenyl]-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4168943.png)
![12-(4-methoxyphenyl)-3-phenyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4168952.png)

![methyl 4-{[2-(1H-benzimidazol-2-ylthio)propanoyl]amino}benzoate](/img/structure/B4168968.png)
![3-nitro-4-[(1-phenylethyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4168973.png)
![N-(2-bromophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4168979.png)

![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)-4-imidazolidinyl]-3-methylbutanamide](/img/structure/B4169000.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4169008.png)
![methyl 4-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4169012.png)
![1-(3-chlorophenyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4169015.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4169021.png)